Thalidomide-NH-amido-C4-NH2
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Overview
Description
Thalidomide-NH-amido-C4-NH2 is a synthetic compound that functions as an E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based cereblon ligand and a linker, making it a crucial component in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-C4-NH2 involves the conjugation of a thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
Linker Attachment: The activated thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and linker molecules are synthesized and reacted under optimized conditions.
Automated Purification: High-throughput purification methods, such as automated chromatography, are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-amido-C4-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperatures and pH.
Major Products:
Scientific Research Applications
Thalidomide-NH-amido-C4-NH2 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways.
Biology: The compound is employed in biological research to investigate the role of cereblon in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in targeted protein degradation therapies.
Industry: The compound is utilized in the development of novel pharmaceuticals and biotechnological products
Mechanism of Action
Thalidomide-NH-amido-C4-NH2 exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the compound’s role in targeted protein degradation .
Comparison with Similar Compounds
Thalidomide-O-amido-C4-NH2: Another cereblon ligand-linker conjugate used in PROTAC synthesis.
Lenalidomide: A thalidomide analogue with similar cereblon-binding properties but different therapeutic applications.
Pomalidomide: Another thalidomide derivative with enhanced potency and distinct biological effects.
Uniqueness: Thalidomide-NH-amido-C4-NH2 is unique due to its specific linker structure, which provides distinct binding properties and stability. This uniqueness makes it a valuable tool in the development of targeted protein degradation therapies and other research applications .
Biological Activity
Thalidomide-NH-amido-C4-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a compound originally developed as a sedative but later repurposed for its therapeutic effects in various diseases, including multiple myeloma and leprosy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a complex chemical structure characterized by the incorporation of an amido group and a four-carbon linker. Its molecular formula is C18H22ClN5O5, with a molecular weight of approximately 423.8 g/mol. The IUPAC name is N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride, indicating its diverse functional groups essential for biological activity.
The primary mechanism of action for this compound involves its interaction with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This interaction facilitates targeted protein degradation, particularly of proteins associated with disease progression .
Key Mechanisms:
- Cereblon Interaction : this compound binds to cereblon, leading to the degradation of specific transcription factors such as SALL4 and other zinc finger proteins .
- Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines like TNF-alpha by promoting the degradation of TNF-alpha mRNA in monocytes .
- Anti-Angiogenic Effects : It also exhibits anti-angiogenic properties by inhibiting factors that promote blood vessel formation, which is crucial in cancer progression .
Biological Activity and Therapeutic Applications
This compound has been investigated for its potential in treating various conditions:
- Multiple Myeloma : The compound's ability to induce targeted protein degradation is particularly beneficial in treating multiple myeloma, where abnormal protein accumulation is a hallmark .
- Autoimmune Diseases : Research indicates potential applications in autoimmune diseases due to its immunomodulatory properties.
- Cancer Treatment : Studies have shown that this compound can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .
Research Findings and Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
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Inhibition of TNF-alpha Production : A study demonstrated that thalidomide and its N-alkyl analogs inhibited TNF-alpha production in human peripheral blood mononuclear cells by approximately 60%, showcasing their anti-inflammatory potential .
Compound TNF-alpha Inhibition (%) Thalidomide 60 N-Alkyl Analog 60 - Targeted Protein Degradation : Research indicated that this compound promotes the degradation of SALL4 exclusively in humans and primates but not in rodents or fish, emphasizing species-specific effects .
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Cell Viability Assays : In vitro studies on various cancer cell lines revealed that while thalidomide itself showed limited activity against melanoma cells, certain analogs demonstrated enhanced cytotoxicity with specific structural modifications .
Cell Line IC50 (µM) A2058 (Melanoma) 23.26 MDA-MB-231 76.5 HeLa 42.1
Properties
Molecular Formula |
C19H23N5O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C19H23N5O5/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27) |
InChI Key |
YZKCBFSDYAJXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN |
Origin of Product |
United States |
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